molecular formula C8H9Cl2FN4 B12314747 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride

2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride

Cat. No.: B12314747
M. Wt: 251.09 g/mol
InChI Key: LSHGCEIIPJOICU-UHFFFAOYSA-N
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Description

2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C8H7FN4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluoro group and a triazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride typically involves the reaction of 2-fluoroaniline with sodium azide and copper(I) iodide in the presence of a suitable solvent. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline
  • 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline
  • 4-(1H-1,2,4-triazol-1-yl)aniline

Uniqueness

2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride is unique due to the presence of both a fluoro group and a triazole ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C8H9Cl2FN4

Molecular Weight

251.09 g/mol

IUPAC Name

2-fluoro-5-(triazol-1-yl)aniline;dihydrochloride

InChI

InChI=1S/C8H7FN4.2ClH/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13;;/h1-5H,10H2;2*1H

InChI Key

LSHGCEIIPJOICU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=N2)N)F.Cl.Cl

Origin of Product

United States

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